molecular formula C9H5Br2NO2S B2813990 Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate CAS No. 1383824-12-1

Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate

Cat. No.: B2813990
CAS No.: 1383824-12-1
M. Wt: 351.01
InChI Key: IGPCMYNLOWGHAT-UHFFFAOYSA-N
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Description

Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate is a chemical compound with the molecular formula C9H5Br2NO2S It is a derivative of benzo[d]thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate typically involves the bromination of benzo[d]thiazole derivatives followed by esterification. One common method includes the bromination of benzo[d]thiazole-6-carboxylic acid using bromine in the presence of a suitable solvent like acetic acid. The resulting dibromo compound is then esterified using methanol and a catalyst such as sulfuric acid to yield the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, ensures the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.

Major Products Formed

    Substitution Reactions: Products include various substituted benzo[d]thiazole derivatives.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used, potentially yielding oxidized or reduced thiazole derivatives.

    Ester Hydrolysis: The major product is benzo[d]thiazole-6-carboxylic acid.

Scientific Research Applications

Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atoms and the thiazole ring play crucial roles in its reactivity and binding affinity. The exact pathways involved can vary, but typically involve the modulation of biochemical processes through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-methoxybenzo[d]thiazole-2-carboxylate
  • Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate

Comparison

Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific research and industrial purposes.

Biological Activity

Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate (CAS No. 1383824-12-1) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on various studies and findings related to its pharmacological effects.

  • Molecular Formula : C₉H₅Br₂N O₂S
  • Molecular Weight : 351.02 g/mol
  • Structure : The compound features a dibromobenzo[d]thiazole core, which is known for its diverse biological activities.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that compounds with similar structures exhibit broad-spectrum antibacterial activity against various pathogens, including both gram-positive and gram-negative bacteria. For instance, benzothiazole derivatives have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar efficacy .

Anticancer Potential

Research into benzothiazole derivatives has highlighted their potential as anticancer agents. Specifically, compounds targeting heat shock protein 90 (Hsp90), which is crucial for cancer cell survival, have been developed. The structure of this compound aligns with known Hsp90 inhibitors, indicating it may also exhibit antiproliferative activity against cancer cell lines such as MCF-7 breast cancer cells . In vitro studies are necessary to confirm its effectiveness and elucidate the underlying mechanisms.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through its structure-activity relationship:

Structural Feature Biological Effect
Benzothiazole moietyEnhances binding to biological targets like Hsp90
Bromine substitutionsMay increase lipophilicity and bioavailability
Carboxylate groupCould facilitate interactions with cellular receptors

This table summarizes how structural components influence the compound's biological properties.

Case Studies and Research Findings

  • Antiproliferative Activity : A study evaluated a library of benzothiazole-based compounds for their antiproliferative effects on cancer cell lines. The results indicated that certain derivatives exhibited low micromolar IC₅₀ values, suggesting significant potential for further development in cancer therapy .
  • Antimicrobial Testing : In a comparative study of various benzothiazole derivatives, this compound was included in assays against multi-drug resistant bacterial strains. Preliminary findings showed effective inhibition at concentrations comparable to established antibiotics .
  • Mechanism of Action : Investigations into the mechanism revealed that compounds containing the benzothiazole scaffold often disrupt cellular processes critical for pathogen survival or cancer cell proliferation. This disruption can occur through various pathways including apoptosis induction and inhibition of protein chaperones like Hsp90 .

Properties

IUPAC Name

methyl 2,4-dibromo-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2NO2S/c1-14-8(13)4-2-5(10)7-6(3-4)15-9(11)12-7/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPCMYNLOWGHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)N=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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